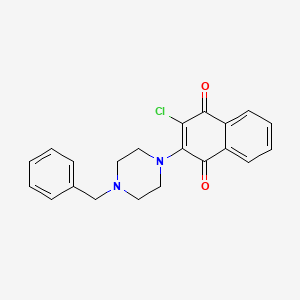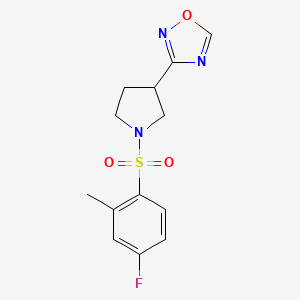
3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives has been a subject of interest due to their wide range of biological activities. In the first study, the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines was aimed at enhancing the anti-cancer activities of these compounds. The starting compound, 4-(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)pyridine, was obtained from isonicotinic acid hydrazide and triethyl orthoacetate/orthobenzoate. The process involved the use of mesitylene sulfonyl hydroxylamine (MSH) to prepare the N-amino salt, followed by a series of reactions including sulfonylation, amination, and reduction to yield the target compounds with potential anti-cancer properties .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a tetrahydropyridine (THP) ring system, which is believed to contribute to the biological activity of these compounds. The modifications on the oxadiazole and phenyl ring are crucial as they influence the pharmacological profile of the synthesized molecules. The incorporation of sulfonyl groups is a common feature in these compounds, which may play a role in their interaction with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives are complex and require precise conditions. For instance, the preparation of the N-amino salt using MSH requires careful temperature control. The subsequent reactions with acid chlorides or sulfonyl chlorides to produce stable ylides, followed by reduction with sodium borohydride, are critical steps that lead to the formation of the desired 1,3,4-oxadiazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of sulfonyl groups and the tetrahydropyridine ring system may affect properties such as solubility, stability, and reactivity. These properties are essential for the biological activity and potential therapeutic application of the compounds. The novel compounds synthesized in the study displayed moderate cytotoxicity against MCF-7 breast cancer cell lines, indicating their potential as anti-cancer agents .
The studies described here focus on the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives. In the first case, the synthesized compounds were evaluated for their anti-cancer activities, particularly against breast cancer cell lines. The results showed moderate cytotoxicity, suggesting that these compounds could be further optimized for anti-cancer therapy . Another study reported the synthesis of styrylsulfonylmethyl 1,3,4-oxadiazoles and their antioxidant activity, with one compound showing slightly higher activity than ascorbic acid . The third study introduced pyridinium groups into 1,3,4-oxadiazole derivatives, resulting in compounds with significant antibacterial activities against various plant pathogens . These case studies demonstrate the versatility of 1,3,4-oxadiazole derivatives in medicinal chemistry.
特性
IUPAC Name |
3-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3S/c1-9-6-11(14)2-3-12(9)21(18,19)17-5-4-10(7-17)13-15-8-20-16-13/h2-3,6,8,10H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEKATPJLMIQMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(ethylsulfanyl)benzamide](/img/structure/B3019159.png)
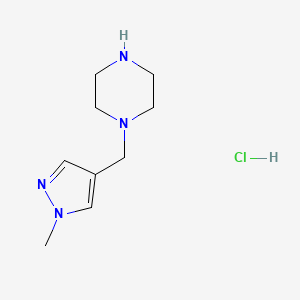
![6-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]-3-methylpyrimidin-4-one](/img/structure/B3019162.png)
![6,6-Dimethoxy-5,7-dihydropyrazolo[5,1-b][1,3]oxazine](/img/structure/B3019163.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B3019164.png)
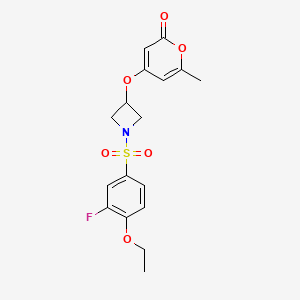
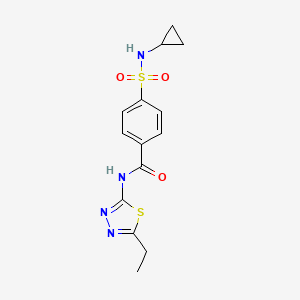
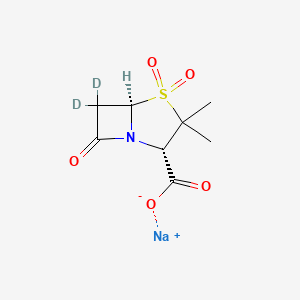
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B3019170.png)
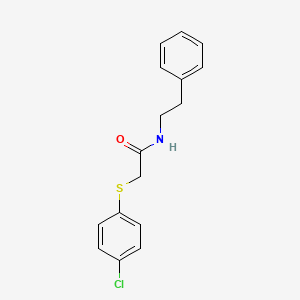
![2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B3019173.png)
![3-Cyclopropyl-1-(1-{2-[(difluoromethyl)sulfanyl]benzoyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B3019174.png)
